molecular formula C8H5ClN2O2 B1593432 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-94-6

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1593432
CAS RN: 1000017-94-6
M. Wt: 196.59 g/mol
InChI Key: JBQOFBOMIUELMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound with the molecular weight of 251.07 . It is also known as 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate . It is stored at ambient temperature and is shipped at the same temperature . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2.ClH.H2O/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7;;/h1-4H, (H,12,13);1H;1H2 .


Physical And Chemical Properties Analysis

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid compound . It is stored and shipped at ambient temperature .

Scientific Research Applications

Fluorescent Probing in Biochemistry

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has been utilized as a fluorescent probe for monitoring pH changes in biological systems. Its high selectivity and sensitivity make it an excellent candidate for real-time imaging of pH fluctuations in cellular environments, such as yeast . This compound’s ability to act as a fluorescent probe is attributed to its structural properties, which allow for a significant change in fluorescence intensity in response to pH variations.

Pharmacology

In the realm of pharmacology, this compound serves as a pharmaceutical intermediate. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial properties against pathogens like Staphylococcus aureus .

Medical Chemistry

The compound’s role in medical chemistry is underscored by its involvement in the synthesis of various bioactive molecules. Its nitrogen bridgehead heterocycles are known for their extensive biological and pharmacological activities, making them valuable scaffolds in drug discovery and development .

Organic Synthesis

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a versatile building block in organic synthesis. It has been employed in the synthesis of imidazo[1,2-a]pyridines, which are heterocyclic moieties commonly found in medicinal chemistry leads and drugs . The compound’s reactivity allows for the construction of complex molecules through various synthetic strategies.

Material Science

While specific applications in material science were not directly found, the compound’s properties suggest potential use in the development of new materials. Its solid-state stability and compatibility with various reagents could make it a candidate for material synthesis and modification .

Analytical Chemistry

In analytical chemistry, the compound’s fluorescent properties have been harnessed for the development of probes that can detect and measure environmental and biological analytes with high precision . Its ability to respond to changes in pH can be particularly useful in the analysis of environmental samples where pH is an important parameter.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P280, P271, and P261 .

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQOFBOMIUELMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649964
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1000017-94-6
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.